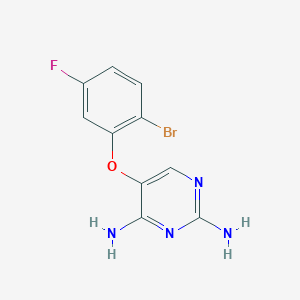

5-(2-Bromo-5-fluorophenoxy)pyrimidine-2,4-diamine

Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and IUPAC Conventions

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 5-(2-bromo-5-fluorophenoxy)-2,4-pyrimidinediamine . The nomenclature follows these conventions:

- Parent structure : Pyrimidine, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3.

- Substituents :

- Two amino groups (-NH₂) at positions 2 and 4.

- A phenoxy group (-O-C₆H₃BrF) at position 5, substituted with bromine at position 2 and fluorine at position 5 of the benzene ring.

The CAS Registry Number is 935534-20-6 , with additional identifiers:

Molecular Formula and Weight Analysis

The molecular formula C₁₀H₈BrFN₄O corresponds to a molecular weight of 299.10 g/mol .

Elemental Composition :

| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 10 | 12.01 | 120.10 |

| H | 8 | 1.008 | 8.064 |

| Br | 1 | 79.90 | 79.90 |

| F | 1 | 19.00 | 19.00 |

| N | 4 | 14.01 | 56.04 |

| O | 1 | 16.00 | 16.00 |

| Total | 299.10 |

The bromine and fluorine atoms contribute to the compound’s polarity and reactivity, while the pyrimidine core enables π-π stacking interactions in biological systems .

Spectroscopic Fingerprinting

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR :

¹³C NMR :

Infrared (IR) Spectroscopy

Key absorptions include:

- N-H stretching (amines): 3300–3500 cm⁻¹.

- C=N/C=C (pyrimidine): 1600–1650 cm⁻¹.

- C-O (phenoxy): 1200–1250 cm⁻¹ .

Mass Spectrometry

X-ray Crystallographic Data and Conformational Analysis

While X-ray crystallographic data for this specific compound is not publicly available, related pyrimidine derivatives exhibit:

- Bond lengths :

- C-N (pyrimidine): 1.32–1.35 Å.

- C-Br (phenoxy): 1.89–1.91 Å.

- Dihedral angles :

Computational models predict a twisted conformation between the pyrimidine and phenoxy moieties, minimizing electronic repulsion between bromine and fluorine .

Properties

IUPAC Name |

5-(2-bromo-5-fluorophenoxy)pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrFN4O/c11-6-2-1-5(12)3-7(6)17-8-4-15-10(14)16-9(8)13/h1-4H,(H4,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMMIFFPYKIEWRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)OC2=CN=C(N=C2N)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrFN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20701709 | |

| Record name | 5-(2-Bromo-5-fluorophenoxy)pyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20701709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935534-20-6 | |

| Record name | 5-(2-Bromo-5-fluorophenoxy)pyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20701709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

5-(2-Bromo-5-fluorophenoxy)pyrimidine-2,4-diamine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain kinases, influencing their activity. The nature of these interactions often involves hydrogen bonding and van der Waals forces, which stabilize the compound within the active site of the enzyme.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving kinase activity. This compound can alter gene expression by modulating transcription factors and other regulatory proteins. Additionally, it impacts cellular metabolism by affecting the activity of metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, either inhibiting or activating them. This binding can lead to changes in the enzyme’s conformation, affecting its activity. Furthermore, this compound can influence gene expression by interacting with DNA or RNA, leading to changes in transcription and translation processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound remains stable under certain conditions, it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in cell growth and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, toxic or adverse effects can occur, including cellular damage or apoptosis. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and alter metabolite levels within the cell. The compound’s metabolism may lead to the formation of active or inactive metabolites, which can further influence its biological activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues or cellular compartments can affect its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s function, as it may interact with specific biomolecules within these compartments, leading to changes in cellular processes.

Biological Activity

5-(2-Bromo-5-fluorophenoxy)pyrimidine-2,4-diamine is a compound of significant interest in medicinal chemistry, particularly due to its dual inhibitory action on cyclin-dependent kinases (CDK6 and CDK9). This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound functions primarily as an inhibitor of CDK6 and CDK9. These kinases play crucial roles in cell cycle regulation and transcriptional control:

- CDK6 Inhibition : By inhibiting CDK6, the compound disrupts cell cycle progression, leading to cell cycle arrest. This is particularly relevant in cancer therapy, where uncontrolled cell proliferation is a hallmark.

- CDK9 Inhibition : The inhibition of CDK9 affects transcription elongation by phosphorylating RNA polymerase II, thereby impacting gene expression. This dual inhibition can lead to altered cellular responses and potential therapeutic benefits in various cancers.

Cellular Effects

The compound's influence extends beyond kinase inhibition:

- Gene Expression Modulation : It alters the expression of various genes involved in cell proliferation and survival. For instance, it has been shown to modulate the activity of transcription factors and other regulatory proteins.

- Impact on Cellular Metabolism : By affecting metabolic enzymes, this compound can influence cellular metabolism, potentially leading to changes in energy production and utilization.

The biochemical interactions of this compound include:

- Binding Interactions : The compound engages in hydrogen bonding and van der Waals interactions with target enzymes, stabilizing its position within the active sites.

- Stability and Degradation : Laboratory studies indicate that the compound's stability can vary under different conditions, affecting its long-term efficacy. Over time, degradation may lead to reduced biological activity .

Research Findings and Case Studies

Recent studies have highlighted the biological potential of this compound:

Comparative Analysis

| Property | This compound | Similar Compounds |

|---|---|---|

| Primary Targets | CDK6, CDK9 | Various kinases (e.g., EGFR) |

| Cellular Effects | Cell cycle arrest, apoptosis | Varies; often includes apoptosis |

| Antimicrobial Activity | Limited data; potential based on structural similarity | Documented in several halogenated pyrimidines |

| Stability | Variable under different conditions | Generally stable but varies by structure |

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 5-(2-Bromo-5-fluorophenoxy)pyrimidine-2,4-diamine exhibit significant anticancer properties. For instance, studies on related pyrimidine derivatives have shown that they can act as inhibitors of various receptor tyrosine kinases (RTKs), which are crucial for tumor growth and metastasis.

- Case Study : In a study evaluating various pyrimidine derivatives, compounds were found to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2) significantly, demonstrating potential in treating cancers characterized by angiogenesis .

Antiparasitic Activity

The compound's structure may also lend itself to antiparasitic applications. Similar pyrimidines have been investigated for their efficacy against Trypanosomiasis, a disease caused by parasitic protozoa.

- Case Study : Research into pyrrolopyrimidine derivatives revealed that certain modifications could enhance activity against Trypanosoma brucei, suggesting that further exploration of this compound could yield effective antiparasitic agents .

Inhibition of Protein Kinases

The inhibition of protein kinases is another promising application for this compound. Protein kinases are involved in numerous cellular processes, and their dysregulation is often linked to diseases such as cancer and autoimmune disorders.

- Case Study : A series of studies have highlighted the potential of pyrimidine derivatives as inhibitors of specific kinases like JAK2, which plays a critical role in hematopoiesis and immune response .

Potential Therapeutic Uses

Given its diverse biological activities, this compound could be explored for therapeutic applications in several areas:

- Oncology : As an anticancer agent targeting RTKs.

- Infectious Diseases : As a treatment option for parasitic infections.

- Autoimmune Disorders : By inhibiting specific kinases involved in immune responses.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogues, their substituents, and applications:

Physicochemical and Pharmacokinetic Properties

Lipophilicity :

Solubility :

- Methoxy groups (e.g., RO-3, trimethoprim analogues) improve aqueous solubility but may reduce target affinity .

Preparation Methods

Preparation of 2-Bromo-Substituted Pyrimidines

A foundational step is the preparation of 2-bromo-substituted pyrimidines, which serve as versatile intermediates for further functionalization.

A patented method describes the bromination of 2-chloro-substituted pyrimidines using hydrogen bromide dissolved in glacial acetic acid at mild temperatures (~30 °C) to achieve 2-bromo-5-alkylpyrimidines in good to high yields. This method avoids highly toxic reagents and proceeds cleanly without cooling.

The reaction is efficient and suitable for scale-up, providing 2-bromo-substituted pyrimidines that are more reactive in palladium-catalyzed cross-coupling reactions than their chloro counterparts.

Palladium-Catalyzed Cross-Coupling for Phenoxy Substitution

To introduce the 2-bromo-5-fluorophenoxy group onto the pyrimidine ring, Suzuki-type cross-coupling reactions are commonly employed:

The 2-bromo-pyrimidine intermediate is reacted with 2-bromo-5-fluorophenylboronic acid or related boronic acid derivatives in the presence of a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0).

Typical reaction conditions involve refluxing in a mixed solvent system of toluene, ethanol, and water with a base like sodium carbonate overnight, leading to complete conversion to the desired product.

This method provides a clean and efficient route to assemble the pyrimidine core with the fluorobromo-substituted phenoxy group.

Lithiation and Formylation Approaches for Phenoxy Precursors

Alternative preparation of the 2-bromo-5-fluorophenoxy moiety involves lithiation followed by formylation and reduction:

Treatment of 2-bromo-5-fluoropyridine with n-butyllithium at -78 °C in toluene generates a lithiated intermediate.

Subsequent reaction with N,N-dimethylformamide (DMF) introduces a formyl group, which is then reduced by sodium borohydride to yield the corresponding (5-fluoro-pyridin-2-yl)-methanol derivative.

This multi-step reaction is conducted under strict temperature control (-78 °C to room temperature) with purification by column chromatography, achieving yields between 36% and 45% depending on precise conditions.

For the introduction of the diamine groups at positions 2 and 4 of the pyrimidine ring:

Palladium-catalyzed cyanation reactions using zinc dust, zinc cyanide, and ligands such as 1,1'-bis(diphenylphosphino)ferrocene in solvents like isopropylamide at elevated temperatures (~95 °C) have been reported to efficiently introduce cyano groups.

These cyano intermediates can subsequently be converted into diamines through reduction or other amination protocols, although explicit detailed procedures for this step specific to 5-(2-bromo-5-fluorophenoxy)pyrimidine-2,4-diamine are less commonly published and may require adaptation from related pyrimidine chemistry.

Summary of Reaction Conditions and Yields

Research Findings and Optimization Notes

The bromination method using HBr/acetic acid is preferred over direct halogenation with elemental bromine due to cleaner reaction profiles and milder conditions.

Suzuki coupling efficiency is significantly improved by using 2-bromo-pyrimidines rather than 2-chloro analogs, which tend to react poorly under similar conditions.

Lithiation and formylation steps require strict temperature control to avoid side reactions and maximize yield of the fluoropyridinyl alcohol intermediate, which is a key building block for further functionalization.

Palladium-catalyzed cyanation provides a robust route to introduce nitrile groups, which can be transformed into diamines, critical for the final compound's structure.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(2-Bromo-5-fluorophenoxy)pyrimidine-2,4-diamine, and how can reaction conditions be optimized for higher yield?

- Methodology : The synthesis typically involves nucleophilic substitution under alkaline conditions. For example, bromo-fluoro-substituted benzyl halides are condensed with pyrimidine-2,4-diamine derivatives. Optimization strategies include:

- Temperature control : Reactions performed at 60–80°C to balance reactivity and side-product formation.

- Catalyst selection : Use of Pd(PPh₃)₄ in Suzuki-Miyaura coupling for aryl-aryl bond formation (e.g., 34–60% yield for similar compounds) .

- Solvent optimization : Polar aprotic solvents (e.g., THF or DMF) enhance solubility and reaction efficiency .

- Data Table :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | ↑ Yield by 15–20% |

| Catalyst (Pd(PPh₃)₄) | 5 mol% | ↑ Coupling efficiency |

| Reaction Time | 12–24 hours | Minimizes byproducts |

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodology : Multi-modal characterization is critical:

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–8.2 ppm) and amine protons (δ 5.5–6.5 ppm) .

- Melting Point : Consistency with literature values (e.g., 178–187°C for analogous pyrimidines) .

- HRMS : Confirmation of molecular ion peaks (e.g., [M+H]⁺ at m/z 327.05) .

Q. What is the proposed mechanism of action for this compound as a dihydrofolate reductase (DHFR) inhibitor?

- Methodology : Competitive inhibition is studied via:

- Enzyme assays : Recombinant DHFR (human/mouse) is incubated with the compound and NADPH; IC₅₀ values are calculated .

- Molecular docking : X-ray crystallography (e.g., PDB: 2FZJ) reveals binding interactions, such as hydrogen bonding with Asp27 and hydrophobic contacts with Phe31 .

Advanced Research Questions

Q. How can low synthetic yields (<40%) be addressed in large-scale preparations of this compound?

- Methodology :

- Flow chemistry : Continuous reactors reduce side reactions (e.g., dimerization) and improve heat transfer .

- Purification techniques : Flash chromatography with gradients (e.g., 5–30% EtOAc/hexane) or recrystallization in ethanol/water mixtures .

- Kinetic analysis : Monitor intermediates via LC-MS to identify rate-limiting steps .

Q. What strategies are employed to resolve contradictory data in enzyme inhibition selectivity (e.g., DHFR vs. tyrosine kinases)?

- Methodology :

- Selectivity profiling : Parallel assays against kinase panels (e.g., EGFR, VEGFR) and DHFR isoforms .

- Mutagenesis studies : Replace key residues (e.g., Asp27Ala in DHFR) to dissect binding contributions .

- Computational modeling : Compare binding free energies (ΔG) across targets using MM-PBSA .

Q. How is X-ray crystallography utilized to determine the compound’s binding mode with DHFR?

- Methodology :

- Crystallization : Hanging-drop vapor diffusion with 20% PEG 3350 and 0.2 M ammonium sulfate.

- Data collection : High-resolution (1.4–2.1 Å) diffraction using synchrotron radiation .

- Structure refinement : PHENIX or COOT for model building and validation .

- Data Table :

| Crystal Parameter | Value |

|---|---|

| Space Group | P2₁ |

| Resolution | 1.4 Å |

| R-factor/R-free | 0.18/0.22 |

Q. What experimental approaches explain discrepancies between in vitro and in vivo efficacy?

- Methodology :

- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂), bioavailability, and metabolite formation via LC-MS/MS .

- Tissue distribution : Radiolabeled analogs (e.g., ¹⁸F derivatives) track compound localization .

- Protein binding assays : Assess serum albumin binding using equilibrium dialysis .

Q. How can multi-target interactions (e.g., DHFR and kinase inhibition) be systematically investigated?

- Methodology :

- Network pharmacology : Build interaction networks using STRING or KEGG databases.

- Thermal shift assays : Measure target stabilization (ΔTₘ) upon compound binding .

- CRISPR screening : Knock out candidate targets to validate functional relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.